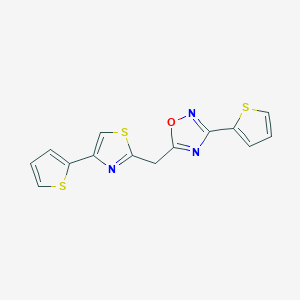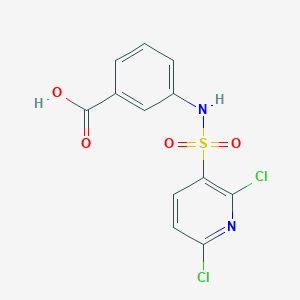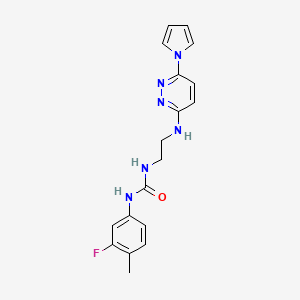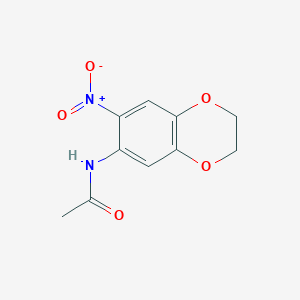
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate” is a chemical compound with a molecular formula of C12H15ClN2O3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The compound also contains 3,4-dimethoxyphenyl and 4-chlorobenzoate groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoxazole ring attached to a phenyl ring via a methylene (-CH2-) group . The phenyl ring carries two methoxy (-OCH3) groups at the 3rd and 4th positions . The isoxazole ring is also attached to a benzoate group via another methylene group .Mecanismo De Acción
The mechanism of action of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of bacterial strains. Additionally, it has been found to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate is its potent antitumor and antimicrobial activity, which makes it a promising candidate for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate. One direction is to further investigate its mechanism of action and to identify specific targets for its activity. Another direction is to explore its potential applications in material science, as it has been found to have self-assembly properties and may have potential as a building block for nanomaterials. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo, as well as to optimize its formulation for drug delivery.
Métodos De Síntesis
The synthesis of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate involves the reaction of 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate to form 3,4-dimethoxyphenyl isoxazoline. The isoxazoline is then reacted with benzyl chloroformate in the presence of triethylamine to form (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl chloroformate, which is then reacted with 4-chlorobenzoic acid in the presence of triethylamine and N,N-dicyclohexylcarbodiimide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 4-chlorobenzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-8-5-13(9-18(16)24-2)17-10-15(21-26-17)11-25-19(22)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZINPJJBYWHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)

![4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2900811.png)
![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900816.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2900819.png)
![4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B2900821.png)
![(2-Chloro-4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2900822.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)